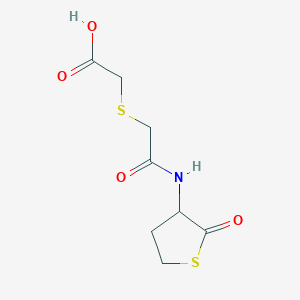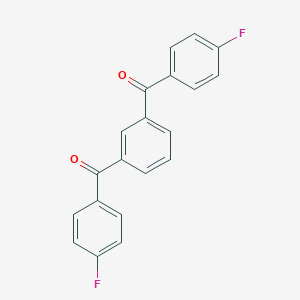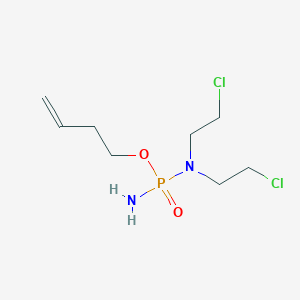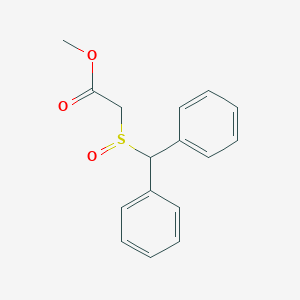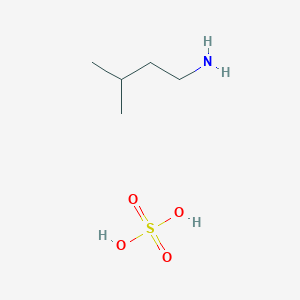
γ-芒果苷
概述
描述
γ-芒果苷是一种从山竹(Garcinia mangostana)果皮中分离出来的黄酮类衍生物,山竹是一种原产于东南亚的热带水果。 该化合物因其多种药理特性而受到广泛关注,包括抗炎、抗氧化和抗癌活性 .
科学研究应用
作用机制
γ-芒果苷通过多种机制发挥作用:
生化分析
Biochemical Properties
Gamma-Mangostin has been found to interact with various enzymes and proteins. It has shown significant antioxidant activity, enhancing the activities of anti-oxidative enzymes such as Superoxide Dismutase (SOD) and Catalase (CAT), while decreasing lipid peroxidation (MDA) .
Cellular Effects
Gamma-Mangostin has demonstrated anticancer activity, inducing apoptosis in HT29 colorectal adenocarcinoma cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Gamma-Mangostin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to upregulate mucosal Hsp70 protein and down-regulate Bax proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, Gamma-Mangostin has shown to have long-term effects on cellular function. It has been observed to inhibit alcohol-induced oxidative stress .
Dosage Effects in Animal Models
The effects of Gamma-Mangostin vary with different dosages in animal models. It has shown strong gastroprotective effect by enhancing gastric mucosal content and gastric juice pH .
Metabolic Pathways
Gamma-Mangostin is involved in various metabolic pathways. It interacts with enzymes and cofactors, and has effects on metabolic flux or metabolite levels .
准备方法
γ-芒果苷可以通过各种方法从山竹果皮中提取。 一种常见的方法是使用溶剂萃取,然后采用色谱技术纯化化合物 . γ-芒果苷的合成路线包括使用黄酮作为起始原料,然后进行特定官能团修饰以获得所需结构 . 工业生产方法通常涉及大规模提取和纯化工艺,以获得大量γ-芒果苷 .
化学反应分析
相似化合物的比较
γ-芒果苷通常与其他黄酮类衍生物进行比较,例如α-芒果苷和β-芒果苷。 虽然这三种化合物都具有相似的核心结构,但γ-芒果苷在其特定的官能团方面是独一无二的,这些官能团使其具有独特的药理特性 . 例如:
α-芒果苷: 以其强大的抗菌和抗炎活性而闻名.
β-芒果苷: 表现出强烈的抗氧化和抗癌特性.
属性
IUPAC Name |
1,3,6,7-tetrahydroxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-11(2)5-7-13-15(24)9-18-20(22(13)27)23(28)19-14(8-6-12(3)4)21(26)16(25)10-17(19)29-18/h5-6,9-10,24-27H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZXFTKZUMARDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185194 | |
| Record name | gamma-Mangostin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-Mangostin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035795 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
31271-07-5 | |
| Record name | γ-Mangostin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31271-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Mangostin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031271075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-Mangostin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 31271-07-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-MANGOSTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7HS6P8ZEC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | gamma-Mangostin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035795 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207 °C | |
| Record name | gamma-Mangostin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035795 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Gamma-mangostin exhibits its effects through various mechanisms, depending on the target:
- COX Inhibition: Gamma-mangostin directly inhibits both COX-1 and COX-2 enzymes, effectively reducing the conversion of arachidonic acid to prostaglandin E2 (PGE2), a key mediator of inflammation. [, ] This inhibition is competitive in nature. []
- IKK Inhibition: Gamma-mangostin directly inhibits IκB kinase (IKK) activity, preventing the phosphorylation and degradation of IκB. [] This, in turn, prevents nuclear factor-κB (NF-κB) translocation to the nucleus and subsequent transcription of pro-inflammatory genes, including COX-2. []
- 5-HT2A Receptor Antagonism: Gamma-mangostin acts as a selective and competitive antagonist of the 5-HT2A receptor in the central nervous system. [] This interaction is evidenced by its ability to inhibit 5-fluoro-alpha-methyltryptamine (5-FMT)-induced head-twitch responses in mice, a behavior mediated by 5-HT2A receptor activation. [] Additionally, gamma-mangostin inhibits [3H]-spiperone binding to mouse brain membranes, further supporting its 5-HT2A receptor antagonism. []
A: * Molecular Formula: C24H26O6 [, ]* Molecular Weight: 410.47 g/mol [, ]* Spectroscopic Data: Gamma-mangostin's structure has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [, ] Studies have also explored theoretical calculations of 1H and 13C NMR chemical shifts for gamma-mangostin. []
ANone: While specific material compatibility data is limited in the provided research, gamma-mangostin's stability has been investigated in various contexts:
- Extraction and Isolation: Studies have focused on developing efficient methods for extracting and purifying gamma-mangostin from mangosteen pericarp, highlighting its stability during these processes. [, ]
- Formulation: Research suggests that formulating gamma-mangostin into topical preparations, such as creams and emulsions, can enhance its stability and delivery to the skin. [, ]
ANone: The provided research focuses primarily on gamma-mangostin's biological activities rather than its catalytic properties. It does not function as a catalyst in the conventional sense.
ANone: Yes, computational methods are increasingly utilized in gamma-mangostin research:
- Molecular Docking: This technique has been employed to predict the binding affinity and interactions of gamma-mangostin with various targets, such as:
- QSAR Modeling: While specific QSAR models for gamma-mangostin are not extensively discussed in the provided research, studies have investigated the relationship between the structure of mangosteen xanthones, including gamma-mangostin, and their aromatase inhibitory activity, which could pave the way for future QSAR studies. []
ANone: Although specific SAR studies are limited in the provided research, some insights can be gleaned:
- Prenylation: The presence of prenyl groups in gamma-mangostin's structure is thought to be crucial for its biological activities, particularly its antioxidant and anti-inflammatory properties. [, ]
- Hydroxyl Groups: The number and position of hydroxyl groups on the xanthone core also appear to influence activity. For instance, gamma-mangostin's antioxidant activity is comparable to other highly oxygenated xanthones from mangosteen. []
ANone: While specific stability data under various conditions is limited, research indicates:
- Topical Formulations: Incorporating gamma-mangostin into topical formulations, such as creams and emulsions, appears to enhance its stability. [, ] These formulations can also improve its delivery to the skin for potential dermatological applications. [, ]
ANone: The provided scientific research primarily focuses on the pharmacological aspects of gamma-mangostin and doesn't delve into specific SHE (Safety, Health, and Environment) regulations.
ANone: While detailed PK/PD data is limited in the provided research, some studies offer insights:
- Bioavailability: Research suggests that the bioaccessibility of gamma-mangostin is influenced by factors like micellarization during digestion. [] Simulated digestion studies have shown efficient transfer of gamma-mangostin to the aqueous fraction, indicating good potential for absorption. []
- Metabolism: Studies using Caco-2 cells, a model for intestinal absorption, have shown that gamma-mangostin undergoes metabolism, producing both free and phase II metabolites. [] This suggests that the compound is likely metabolized in the body, and its metabolites may also contribute to its overall effects.
ANone: Gamma-mangostin has demonstrated efficacy in various in vitro and in vivo models:
- Anti-inflammatory Activity: Inhibits LPS-induced COX-2 expression and PGE2 production in C6 rat glioma cells. [, ]
- Anti-cancer Activity: Induces apoptosis in human colon cancer cells (HT29). [] Inhibits cell migration in triple-negative breast cancer cells (MDA-MB-231). []
- Antioxidant Activity: Scavenges DPPH free radicals and protects human retinal pigment epithelial cells (ARPE-19) against hydrogen peroxide-induced damage. [, , ]
- Anti-inflammatory Activity: Reduces carrageenan-induced paw edema in rats. []
- Anti-diabetic Activity: Improves blood glucose levels and reduces BUN and creatinine levels in streptozotocin-induced diabetic mice. [, ]
- Hepatoprotective Activity: Improves liver function markers (SGOT, SGPT) and reduces liver damage in streptozotocin-induced diabetic mice. [, ]
- Anti-tumor Activity: Suppresses tumor growth and metastasis in a mouse model of mammary cancer. []
ANone: The provided research does not offer specific details on resistance mechanisms to gamma-mangostin or its cross-resistance with other compounds. This area requires further investigation.
ANone: While the provided research focuses on the therapeutic potential, it's crucial to acknowledge that further research is needed to comprehensively evaluate gamma-mangostin's long-term safety profile.
A: * Traditional Medicine: Mangosteen, the source of gamma-mangostin, has a long history of use in Southeast Asian traditional medicine for various ailments. [, , , , ] This traditional knowledge sparked scientific interest in its bioactive components, including gamma-mangostin. * Early Pharmacological Studies: Initial scientific investigations focused on identifying and characterizing the major xanthones in mangosteen, including gamma-mangostin. [, , ] These studies laid the groundwork for understanding the compound's pharmacological potential.
ANone: Yes, gamma-mangostin research benefits from a multidisciplinary approach:
- Ethnopharmacology: Linking traditional knowledge with modern science helps identify potential therapeutic applications for gamma-mangostin. [, , ]
- Medicinal Chemistry: Understanding gamma-mangostin's structure and its relationship to biological activity is crucial for developing more potent and selective derivatives. [, ]
- Computational Chemistry: Molecular modeling techniques provide insights into gamma-mangostin's interactions with its targets, aiding in drug design and development. [, , ]
- Food Science and Nutrition: Investigating the bioaccessibility and bioavailability of gamma-mangostin from mangosteen fruit contributes to understanding its potential health benefits. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

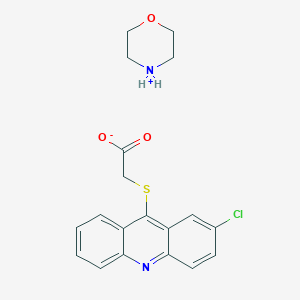
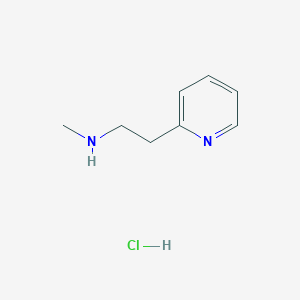

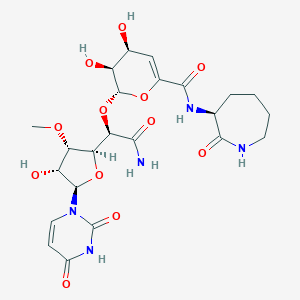
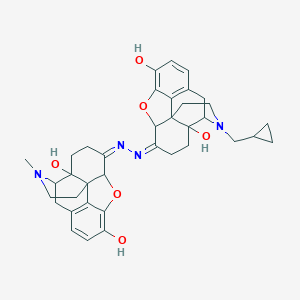
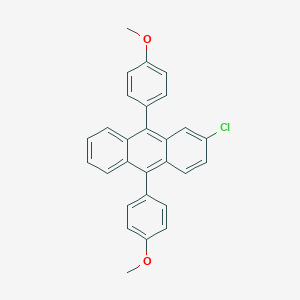
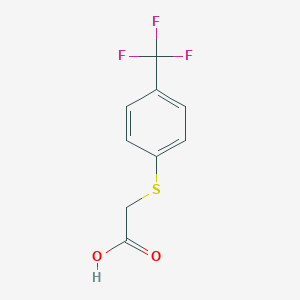
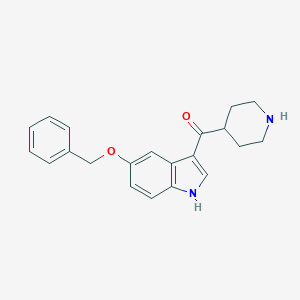
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B22852.png)
